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Compound of Interest

Compound Name:
Methyl 3-hydroxy-2-

methoxybenzoate

CAS No.: 2169-25-7

Cat. No.: B3022699 Get Quote

Executive Summary
Methyl 3-hydroxy-2-methoxybenzoate (CAS: 2169-25-7) is a specialized phenolic ester

primarily utilized in medicinal chemistry and chemical ecology as a comparative structural

probe. Unlike its regioisomer methyl 3-methoxysalicylate (methyl 2-hydroxy-3-

methoxybenzoate), which exhibits potent antifeedant and anti-inflammatory properties due to

intramolecular hydrogen bonding, the 3-hydroxy-2-methoxy isomer serves as a critical

"negative control" or "activity modulator" in SAR studies. Its biological value lies in defining the

pharmacophore requirements for benzoate-binding enzymes and receptors.

Key Applications:

Chemical Ecology: Antifeedant activity profiling (comparative SAR against Hylobius abietis).

Medicinal Chemistry: Synthetic intermediate for multi-substituted aromatic scaffolds.

Plant Biology: Investigation of salicylate-like defense signaling pathways.
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The biological distinctiveness of Methyl 3-hydroxy-2-methoxybenzoate arises from the

positioning of its substituents.

The "Salicylate Shift": In typical bioactive salicylates (2-hydroxy benzoates), the hydroxyl

group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This

"pseudo-ring" is crucial for cell membrane permeability and receptor binding.

The 3-Hydroxy-2-Methoxy Configuration: In this isomer, the C2 position is occupied by a

methoxy group (–OCH₃), which is bulky and cannot donate a hydrogen bond. The hydroxyl

group is shifted to C3.

Consequence: This disruption of the intramolecular H-bond alters lipophilicity (LogP) and

changes the molecule's electronic surface potential, often drastically reducing affinity for

targets requiring the "salicylate motif" while retaining general phenolic antioxidant activity.

Physical & Chemical Properties
Property Value Relevance

Molecular Formula C₉H₁₀O₄
Standard benzoate ester

scaffold.[1]

Molecular Weight 182.17 g/mol

Fragment-sized; ideal for

fragment-based drug discovery

(FBDD).

LogP (Predicted) ~1.8
Moderate lipophilicity; good

membrane permeability.

H-Bond Donors 1 (Phenolic OH)
Available for intermolecular

interactions (receptor binding).

H-Bond Acceptors 4
Ester oxygens and methoxy

oxygen.

Key Reactivity
Electrophilic Aromatic

Substitution

The C4 and C6 positions are

activated for further

functionalization.
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Case Study: Antifeedant Activity (The Pine Weevil
Model)
A pivotal study involving this molecule focused on the large pine weevil (Hylobius abietis), a

major forestry pest.[2] Researchers synthesized a library of hydroxy-methoxybenzoate isomers

to determine the precise structural features required to repel the weevil.

The Findings:

High Activity: Methyl 2-hydroxy-3-methoxybenzoate (Salicylate motif) showed significant

antifeedant effects.

Low/Modulated Activity:Methyl 3-hydroxy-2-methoxybenzoate showed significantly

reduced activity.

Mechanistic Insight: This comparative data confirmed that the 2-hydroxy group (and the

resulting intramolecular H-bond) is the primary pharmacophore for the weevil's gustatory

receptors. The 3-hydroxy-2-methoxy isomer effectively validated the specificity of the

receptor interaction.

Antimicrobial & Antioxidant Potential
As a phenolic compound, Methyl 3-hydroxy-2-methoxybenzoate possesses intrinsic

antioxidant capacity via proton donation (HAT mechanism) from the C3-hydroxyl group.

Plant Defense: It acts as a minor metabolite in the shikimate/phenylpropanoid pathway,

potentially contributing to the "cocktail effect" of plant volatile organic compounds (VOCs)

that inhibit bacterial growth.

Mechanism: Disruption of bacterial cell walls via the lipophilic ester moiety, followed by

interference with oxidative stress response systems.

Experimental Protocols
Synthesis of Methyl 3-hydroxy-2-methoxybenzoate
Rationale: This isomer is not always commercially available in bulk. The following protocol

describes a regioselective synthesis via partial methylation.
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Reagents: 2,3-Dihydroxybenzoic acid methyl ester, Potassium Carbonate (K₂CO₃), Methyl

Iodide (MeI), Acetone/Methanol.

Step-by-Step Workflow:

Starting Material: Dissolve Methyl 2,3-dihydroxybenzoate (1.0 eq) in anhydrous acetone.

Base Addition: Add anhydrous K₂CO₃ (1.1 eq). Note: Stoichiometry is critical to favor mono-

methylation.

Methylation: Add Methyl Iodide (1.0 eq) dropwise at 0°C.

Mechanistic Note: The 2-OH is hydrogen-bonded to the carbonyl, making it less

nucleophilic than the 3-OH. However, under specific basic conditions, the steric hindrance

and electronic environment can be tuned. (Alternatively, start with 3-hydroxy-2-

methoxybenzoic acid and perform Fischer esterification with MeOH/H₂SO₄).

Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Filter off inorganic salts. Evaporate solvent.[2]

Purification: Purify the crude oil via silica gel column chromatography.

Elution: The target isomer (3-hydroxy-2-methoxy) will have a distinct Rf value compared to

the di-methoxy or starting material due to the free phenol.

Biological Assay: Disk Diffusion Susceptibility Test
Rationale: To assess baseline antimicrobial activity.

Preparation: Dissolve Methyl 3-hydroxy-2-methoxybenzoate in DMSO to a final

concentration of 10 mg/mL.

Inoculation: Spread 100 µL of bacterial suspension (S. aureus or E. coli, 10⁶ CFU/mL) onto

Mueller-Hinton agar plates.

Application: Place sterile 6mm filter paper disks on the agar. Pipette 10 µL of the compound

solution onto the test disk.
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Controls: DMSO (Negative), Ciprofloxacin (Positive).

Incubation: Incubate at 37°C for 24 hours.

Analysis: Measure the Zone of Inhibition (mm).[3] A zone >10mm indicates moderate activity

for phenolic esters.

Visualization: Structure-Activity Relationship (SAR)
Logic
The following diagram illustrates the critical difference between the active "Salicylate" motif and

the "Probe" motif of Methyl 3-hydroxy-2-methoxybenzoate.
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Caption: SAR Logic comparison showing how the 2-OMe substitution disrupts the

intramolecular hydrogen bond essential for high-affinity binding in salicylate-responsive targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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